Ethyl 3-guanidino-4-methylbenzoate nitrate is a synthetic compound recognized for its significance in the pharmaceutical industry, particularly as an intermediate in drug synthesis. With the chemical formula C11H16N4O5 and a molecular weight of 265.27 g/mol, this compound features functional groups such as guanidine and nitrate, which contribute to its biological activity. It is primarily utilized in the development of medications targeting cardiovascular diseases, anti-inflammatory conditions, and allergies .
Ethyl 3-guanidino-4-methylbenzoate nitrate falls under the category of organic compounds, specifically derivatives of benzoic acid. It is classified as a pharmaceutical intermediate due to its role in synthesizing various therapeutic agents.
The synthesis of Ethyl 3-guanidino-4-methylbenzoate nitrate typically involves a multi-step process:
The reactions are conducted under controlled conditions, including specific temperatures and catalysts to optimize yield and purity. Industrial production often employs batch methods to ensure consistency and quality control.
Ethyl 3-guanidino-4-methylbenzoate nitrate has a complex structure characterized by:
Ethyl 3-guanidino-4-methylbenzoate nitrate can participate in various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its therapeutic potential.
Ethyl 3-guanidino-4-methylbenzoate nitrate exhibits pharmacological effects similar to other guanidine derivatives. Its mechanism of action involves:
Research indicates that it may enhance nitric oxide production, leading to vasodilation and improved blood flow .
Ethyl 3-guanidino-4-methylbenzoate nitrate appears as a white to off-white crystalline powder.
Key chemical properties include:
Ethyl 3-guanidino-4-methylbenzoate nitrate is utilized in various scientific applications:
Recent patent literature reveals significant advances in the synthesis of tyrosine kinase inhibitor intermediates, with Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS: 641569-96-2) emerging as a critical building block. A divergent synthetic approach (TW202128641A) utilizes late-stage functionalization of a common intermediate (Formula I), enabling streamlined access to this compound. The key transformation involves:
Table 1: Comparative Analysis of Synthetic Pathways
| Route | Starting Material | Key Step | Yield (%) | Advantages |
|---|---|---|---|---|
| Halogen displacement | Ethyl 3-amino-4-methylbenzoate | Pd-catalyzed guanidinylation | ~75 | Fewer steps, ambient temperature |
| Nitration-first | 3-Amino-4-methylbenzoic acid | Electrophilic nitration prior to esterification | ~68 | Better regiocontrol |
| Protected guanidine | N-Boc-3-amino-4-methylbenzoate | Esterification then deprotection | ~82 | Minimizes side products |
Alternative routes disclosed in WO2021074138A1 employ microwave-assisted coupling to reduce reaction times by 60% compared to conventional heating, significantly improving throughput for this thermally sensitive compound [7].
The introduction of the guanidino group (-NHC(=NH)NH₂) presents distinct catalytic challenges due to its basicity and nucleophilicity. Patent TW202128641A details optimized approaches:
Critical to success is the strict temperature control (40-60°C) during guanidinylation to prevent decomposition of the nitrate counterion. The final nitrate salt formation is achieved by treating the free base with nitric acid in anhydrous acetone, yielding pharmaceutical-grade purity (99.5% by HPLC) [5].
Solvent selection profoundly impacts both esterification efficiency and final crystal morphology:
Table 2: Solvent Effects on Key Reactions
| Reaction | Optimal Solvent | Temperature | Reaction Time | Yield Impact |
|---|---|---|---|---|
| Esterification | Anhydrous ethanol | 78°C (reflux) | 4-6 hr | Highest yield (85-90%) |
| Nitration | Sulfuric acid/acetic acid (1:3) | 0-5°C | 2 hr | Minimizes oxidation |
| Salt formation | Acetone/water (9:1) | 20-25°C | 1 hr | Improves crystal habit |
| Purification | Ethyl acetate/hexane | -20°C (crystallization) | 12 hr | >99% purity achievable |
Critical findings from process optimization studies [7]:
Scale-up of Ethyl 3-guanidino-4-methylbenzoate nitrate production faces three primary hurdles:1. Thermal hazards: Exothermic decomposition of the nitrate moiety above 150°C necessitates:- Jacketed reactors with precise temperature control (±2°C)- Semi-batch addition of nitrating agents to limit adiabatic temperature rise [5]2. Purification challenges: The polar guanidino group causes strong adsorption to silica, rendering chromatographic purification economically unviable at scale. Solutions include:- Crystallization optimization: Ternary solvent systems (water/ethanol/acetone) produce easily filterable crystals with residual solvents <300 ppm [4]- Reactive extraction: pH-controlled partitioning (pH 6.5-7.0) removes unreacted starting materials [7]3. Storage and handling: The compound requires cold-chain transportation (2-8°C) and desiccant-stabilized packaging due to hygroscopicity and thermal instability, as specified by suppliers [4].
Continuous manufacturing solutions described in WO2021074138A1 address these limitations:
Table 3: Industrial Process Metrics Comparison
| Parameter | Batch Process | Continuous Process | Improvement |
|---|---|---|---|
| Cycle time | 72 hr | 8 hr | 89% reduction |
| Thermal incidents | 3-5 per 10 batches | None reported | 100% safety increase |
| Overall yield | 62% | 78% | 26% relative increase |
| Purity | 97.5% | 99.8% | Reduced purification needs |
Table 4: Ethyl 3-guanidino-4-methylbenzoate Nitrate Nomenclature
| Nomenclature System | Name | Source |
|---|---|---|
| IUPAC | Ethyl 3-carbamimidamido-4-methylbenzoate nitrate (1:1) | [6] |
| CAS | 641569-96-2 | [3] [4] |
| Molecular Formula | C₁₁H₁₆N₄O₅ | [1] [6] |
| Common Synonyms | Ethyl 3-guanidino-4-methylbenzoate nitrate; 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid ethyl ester mononitrate | [4] [6] |
| MDL Number | MFCD11100711 | [4] |
| SMILES | O=C(OCC)C1=CC=C(C)C(NC(N)=N)=C1.ON+=O | [4] |
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9